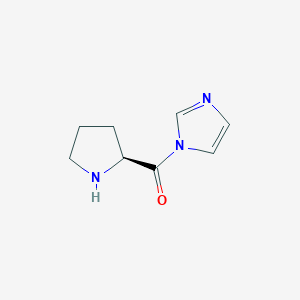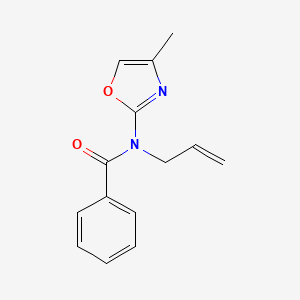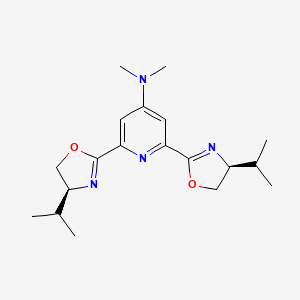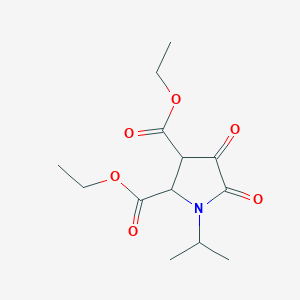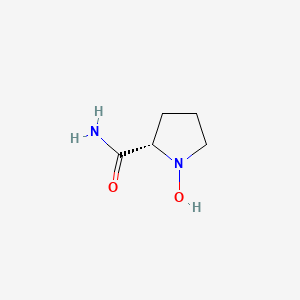
(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:
-
Chirality: : The compound is chiral, with two stereocenters at positions 2 and 4 (hence the (2S,4R) designation). This means it exists as two enantiomers, which have different spatial arrangements of atoms.
-
Functional Groups
- A tert-butyl group (t-Bu) at position 2.
- Two methylsulfonyl groups (CH₃SO₂) attached to the pyrrolidine ring.
- An ester group (RCOOR’) at the carboxylate position.
Méthodes De Préparation
Synthetic Routes:
Diastereoselective Synthesis: One approach involves diastereoselective synthesis, where the chiral centers are controlled during the reaction. For example, starting from a chiral precursor, the tert-butyl group can be introduced, followed by selective oxidation and esterification steps.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the sulfide groups (CH₃S) to sulfones (CH₃SO₂).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents:
Oxidizing Agents: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Acid or Base: For ester hydrolysis.
Nucleophiles: For substitution reactions.
Major Products:
- The major products depend on the specific reaction conditions. Oxidation yields the corresponding sulfone, while ester hydrolysis produces the carboxylic acid.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Catalysis: The chiral centers make it interesting for asymmetric catalysis.
Materials Science: It could serve as a building block for novel materials.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other chiral pyrrolidine derivatives, such as proline and pipecolic acid, share some structural features.
Uniqueness: “(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” stands out due to its tert-butyl group and dual methylsulfonyl moieties.
Propriétés
Formule moléculaire |
C12H23NO8S2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
tert-butyl (2S,4R)-4-methylsulfonyloxy-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO8S2/c1-12(2,3)20-11(14)13-7-10(21-23(5,17)18)6-9(13)8-19-22(4,15)16/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Clé InChI |
DFSNHEWREAAHBX-VHSXEESVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COS(=O)(=O)C)OS(=O)(=O)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


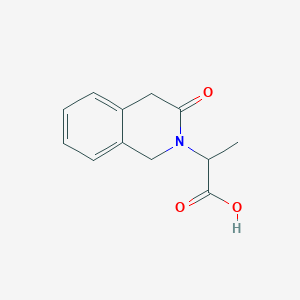
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
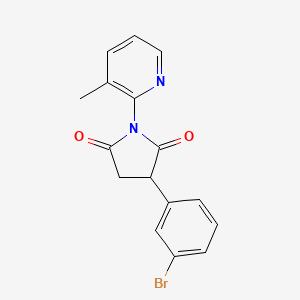
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
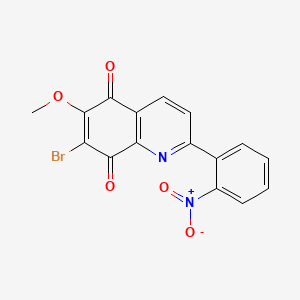
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)

